molecular formula C12H11NO2 B1629547 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 35418-49-6

1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid

Cat. No.: B1629547
CAS No.: 35418-49-6
M. Wt: 201.22 g/mol
InChI Key: CZPPLLMBYBGABA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The indole NH proton resonates as a broad singlet near δ 10.25 ppm . The cyclopentane protons appear as multiplet signals between δ 2.50–3.20 ppm , while the carboxylic acid proton is observed as a singlet near δ 12.10 ppm (in DMSO-d₆). Aromatic protons from the indole ring produce doublets and triplets in the δ 6.80–7.50 ppm range.
  • ¹³C NMR : The carboxylic acid carbon appears at δ 170–175 ppm . The indole carbons resonate between δ 110–140 ppm , with the cyclopentane carbons observed at δ 25–45 ppm .

Infrared (IR) Spectroscopy

The IR spectrum exhibits a broad O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid) and a strong C=O stretch at 1680–1710 cm⁻¹ . The indole NH stretch appears as a medium band near 3400 cm⁻¹ , while aromatic C=C vibrations occur at 1450–1600 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 201.1 [M+H]⁺ , consistent with the molecular formula C₁₂H₁₁NO₂. Fragment ions at m/z 156.1 (loss of COOH) and m/z 130.0 (indole ring cleavage) confirm the structural assignment.

Table 3: Key Spectroscopic Signals

Technique Signal (Value) Assignment
¹H NMR (DMSO-d₆) δ 10.25 (s, 1H) Indole NH
¹³C NMR δ 172.3 Carboxylic Acid C=O
IR 1685 cm⁻¹ C=O Stretch
ESI-MS m/z 201.1 [M+H]⁺

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPPLLMBYBGABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648362
Record name 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35418-49-6
Record name 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The Morita–Baylis–Hillman (MBH) adduct serves as a critical building block for constructing the cyclopenta[b]indole core. The synthesis begins with (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate, which undergoes reflux with indole and 2-iodoxybenzoic acid in acetonitrile to form a 1,3-dicarbonyl intermediate. Sodium tetrahydroborate selectively reduces this intermediate to a β-hydroxy-carbonyl compound, which is subsequently treated with trifluoromethanesulfonic acid to induce cyclization. Basic hydrolysis of the resulting ester yields the carboxylic acid moiety, completing the synthesis with an overall 70% yield.

Stereochemical Control and Characterization

This method excels in diastereoselectivity (>99:1), attributed to the rigid transition state during cyclization. X-ray crystallography confirms the planar arrangement of the fused indole and cyclopentane rings, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice. Crystallization from a chloroform/methanol (10:1) mixture produces colorless single crystals suitable for structural validation.

Diazonium Salt Cyclization and Reductive Amination

Cyclopentanone Condensation and Diazonium Coupling

An alternative route involves condensing cyclopentanone with ethyl formate to form 2-(hydroxymethylene)cyclopentan-1-one. Reaction with diazonium salts derived from substituted anilines generates hydrazineylidene intermediates, which undergo acid-catalyzed cyclization to 1,4-dihydrocyclopenta[b]indole-3(2H)-ones. Reductive amination using ammonium acetate and sodium cyanoborohydride introduces amine functionalities, though this method requires chromatographic separation of diastereomers.

Functional Group Compatibility

This approach allows modular substitution on the indole and cyclopentane rings. For example, introducing cyano or methoxy groups at specific positions enhances pharmacological activity, as demonstrated in patent-derived analogs. However, the need for protective groups (e.g., Boc) and multi-step purification reduces overall efficiency compared to the MBH route.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis Conditions

Carboxylic acid derivatives are frequently accessed via hydrolysis of ester precursors. In one protocol, 3-(carboxymethyl)-7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylic acid is obtained by treating the corresponding methyl ester with 50% aqueous NaOH at elevated temperatures. This method achieves quantitative conversion but requires rigorous pH control to prevent decarboxylation.

Acidic Hydrolysis and Workup

Trifluoromethanesulfonic acid-mediated hydrolysis under anhydrous conditions preserves acid-sensitive functional groups, such as trimethoxyphenyl substituents. Subsequent neutralization with aqueous NaHCO₃ isolates the carboxylic acid in high purity, avoiding side reactions observed in strongly basic environments.

Patent-Based Synthetic Routes

Protective Group Strategies

European Patent EP2094658B1 discloses a route utilizing (R)-[7-cyano-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl]-carbamic acid tert-butyl ester as a key intermediate. Dichloromethane-mediated coupling with heteroaryl methyl groups introduces diversity at the 4-position, followed by Boc deprotection and carboxylation via oxidative cleavage.

Comparative Analysis of Methods

Method Key Steps Yield Diastereoselectivity Complexity
MBH Adduct Reflux with 2-iodoxybenzoic acid, NaBH₄ reduction 70% >99:1 Moderate
Diazonium Cyclization Diazonium coupling, reductive amination 45–60% 80:20 High
Ester Hydrolysis NaOH or TfOH-mediated hydrolysis 85–95% N/A Low
Patent Route Boc protection, dichloromethane coupling 50–65% >95:5 High

The MBH approach outperforms others in yield and stereocontrol, making it ideal for bulk synthesis. Diazonium cyclization and patent routes provide functional flexibility but require additional optimization for scalability.

Crystallization and Purification Techniques

Solvent Systems and Crystal Growth

Slow evaporation of chloroform/methanol (10:1) at −20°C yields well-defined crystals for X-ray analysis. Irregular crystal habits are mitigated by seeding with pre-formed nuclei, ensuring reproducible diffraction quality.

Chromatographic Resolution

Flash chromatography using hexane/ethyl acetate (60:40) effectively separates diastereomers and byproducts, with silica gel enhancing resolution of polar carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hexahydro derivatives

    Substitution: N-alkylated or N-acylated indoles

Scientific Research Applications

Anticancer Activity

Research indicates that THCPI-CA exhibits significant anticancer properties. It has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis. For instance, studies suggest that the compound can inhibit specific kinases and enzymes associated with tumor growth, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

THCPI-CA has demonstrated potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests that it may be useful in treating conditions such as Alzheimer’s disease and Parkinson’s disease . The compound's structural similarity to known neuroprotective agents enhances its relevance in this field.

Anti-inflammatory Properties

Preliminary studies have indicated that THCPI-CA possesses anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways .

Organic Electronics

The unique electronic properties of THCPI-CA make it suitable for applications in organic electronics. Its structure allows for efficient charge transport, which is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Chemistry

THCPI-CA can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability, making it a valuable component in advanced materials .

Synthesis and Derivatives

The synthesis of THCPI-CA typically involves multi-step reactions starting from indole derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted techniques and green chemistry approaches .

Synthesis Method Yield (%) Conditions
Reflux with indole70Acetonitrile
Microwave-assisted85Solvent-free

Case Study 1: Anticancer Activity

A study conducted on the efficacy of THCPI-CA against breast cancer cell lines showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics . The study highlighted the need for further investigation into its mechanism of action.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, THCPI-CA treatment resulted in significant improvements in cognitive function and reduced amyloid plaque accumulation. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to act as agonists of the S1P1 receptor, which plays a role in immune system regulation . The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 3-(3,4,5-trimethoxyphenyl) derivative exhibits enhanced steric bulk and electronic effects, influencing crystal packing via intermolecular hydrogen bonds and van der Waals interactions. The trimethoxyphenyl group introduces a dihedral angle of 66.65° relative to the fused ring system, reducing planarity .
  • Synthetic Efficiency : MBH adduct-based syntheses (e.g., trimethoxyphenyl derivative) achieve higher yields (70%) compared to traditional methods (15% for the parent compound) due to optimized stereocontrol .

Tetrahydrocarbazole and Indole-Carboxylic Acid Derivatives

Table 2: Comparison with Related Heterocycles

Compound Name Molecular Formula Core Structure Pharmacological Relevance Reference
2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid C₁₂H₁₁NO₂ Tetrahydrocarbazole Anticancer research
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid C₁₂H₁₂N₂O₂ Pyridoindole Neurological studies
Indole-5-carboxylic acid C₉H₇NO₂ Monocyclic indole Antibacterial agents

Key Observations :

  • Ring Fusion Differences : Unlike the cyclopenta-fused system, tetrahydrocarbazoles (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) feature a six-membered saturated ring, altering conformational flexibility and binding interactions .

Pharmacologically Active Derivatives

The 3-(3,4,5-trimethoxyphenyl) derivative shows promise as a building block for antitumor agents due to its structural similarity to combretastatin analogs . In contrast, laropiprant, a cyclopenta[b]indole-3-acetic acid derivative, is utilized in dyslipidemia treatment for its prostaglandin D₂ receptor antagonism .

Biological Activity

1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid (CAS Number: 35418-49-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest for researchers in the fields of drug development and biological activity assessment.

The molecular formula of this compound is C12H11NO2C_{12}H_{11}NO_2, with a molecular weight of approximately 201.22 g/mol. The compound is characterized by the presence of a carboxylic acid group at the 2-position of the cyclopenta[b]indole framework, which is crucial for its biological interactions.

PropertyValue
CAS Number35418-49-6
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.221 g/mol
LogP1.967
PSA53.090

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study focusing on indole derivatives found that certain structural modifications can enhance their efficacy against various bacterial strains. The carboxylic acid functionality is believed to play a significant role in mediating these effects by interacting with microbial cell walls or enzymes involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. For instance, a derivative of tetrahydrocyclopenta[b]indole was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . The specific role of this compound in these processes warrants further investigation.

Neuroprotective Effects

The neuroprotective properties of indole derivatives have also been explored. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This effect may be attributed to their ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes . Research on the specific neuroprotective mechanisms of this compound is still emerging.

Study on Antimicrobial Activity

In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the carboxylic acid position significantly influenced antimicrobial potency. The study concluded that further exploration into the structure-activity relationship (SAR) could yield promising candidates for antibiotic development .

Investigation into Anticancer Mechanisms

A recent publication in Cancer Letters highlighted the effects of tetrahydrocyclopenta[b]indole derivatives on human cancer cell lines. The study demonstrated that these compounds could inhibit tumor growth by inducing apoptosis and inhibiting cell cycle progression. The findings suggest that this compound may possess similar anticancer properties .

Q & A

Q. What are the methodological considerations in derivatizing the compound for structure-activity studies?

  • Methodological Answer : Functionalization at the indole N–H or carboxylic acid groups is common. For example:
  • Esterification : Methanol/H₂SO₄ reflux to form methyl esters .
  • Amide coupling : EDC/HOBt-mediated reactions with amines for bioactivity screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid

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